2-Chloro-4-iodobenzaldehyde chemical properties
2-Chloro-4-iodobenzaldehyde chemical properties
An In-Depth Technical Guide to 2-Chloro-4-iodobenzaldehyde for Advanced Research
Authored by: A Senior Application Scientist
Introduction
2-Chloro-4-iodobenzaldehyde is a di-halogenated aromatic aldehyde that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique structural arrangement, featuring a reactive aldehyde group and two different halogen atoms on the benzene ring, offers chemists a powerful tool for constructing complex molecular architectures. The chlorine at the 2-position and the iodine at the 4-position provide distinct reactivity profiles, enabling selective and sequential functionalization. This guide provides an in-depth analysis of the chemical properties, spectroscopic characteristics, synthesis, reactivity, and applications of 2-Chloro-4-iodobenzaldehyde, tailored for researchers, scientists, and professionals in drug development and material science.
Physicochemical and Structural Properties
2-Chloro-4-iodobenzaldehyde presents as a pale yellow to off-white crystalline solid at room temperature.[1] The presence of both a chloro and a bulky iodo group, along with the polar aldehyde function, governs its physical properties and intermolecular interactions in the solid state.
Core Chemical Data
| Property | Value | Source(s) |
| CAS Number | 1260810-79-4 | [1][2] |
| Molecular Formula | C₇H₄ClIO | [1][3] |
| Molecular Weight | 266.46 g/mol | [1][2] |
| IUPAC Name | 2-chloro-4-iodobenzaldehyde | [1] |
| Appearance | Pale yellow to off-white crystalline solid | [1] |
| Purity | Typically ≥95% | [2] |
| Canonical SMILES | C1=CC(=C(C=C1I)Cl)C=O | [1][3] |
| InChI Key | DYBKHUOGPLCQLA-UHFFFAOYSA-N | [1][3] |
Structural Analysis & Molecular Geometry
The molecule consists of a benzene ring substituted with an aldehyde group, a chlorine atom at the ortho position, and an iodine atom at the para position relative to the chlorine. The aldehyde group is largely coplanar with the aromatic ring, which maximizes conjugative stabilization.[1] The electron-withdrawing nature of the aldehyde group and both halogen substituents deactivates the aromatic ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack.
The carbon-iodine bond is significantly longer and weaker than the carbon-chlorine bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[4] This differential reactivity is a cornerstone of its synthetic utility.
Solubility Profile
Due to its halogenated aromatic structure, 2-Chloro-4-iodobenzaldehyde has limited solubility in water.[1] It exhibits good solubility in common organic solvents such as ethers, chlorinated solvents (e.g., dichloromethane), and ethyl acetate, which is consistent with its use in organic synthesis.[1]
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation of 2-Chloro-4-iodobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is highly characteristic. The aldehyde proton (CHO) is expected to appear as a singlet in the highly deshielded region, typically around δ 10.4 ppm.[1] The aromatic protons will display a predictable splitting pattern based on their positions and coupling constants.
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¹³C NMR: The carbon spectrum will show a distinctive peak for the carbonyl carbon of the aldehyde group above 185 ppm. Aromatic carbons will appear in the typical range of δ 120-145 ppm, with carbons bonded to halogens showing characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is observed for the aldehyde carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.[1] Aromatic C-C stretching vibrations are visible in the 1400-1600 cm⁻¹ region.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at an m/z of approximately 266, corresponding to the molecular formula C₇H₄ClIO.[1] Characteristic fragmentation patterns include the loss of the aldehyde hydrogen, followed by the loss of carbon monoxide to form a substituted benzyl cation.[1]
Synthesis and Purification
The synthesis of 2-Chloro-4-iodobenzaldehyde is typically achieved through a multi-step sequence involving regioselective halogenation.
Synthetic Pathway Overview
A common and logical approach involves the sequential halogenation of a suitable starting material. For instance, one could start with 4-iodobenzaldehyde and introduce the chlorine atom, or begin with 2-chlorobenzaldehyde and perform a regioselective iodination. The latter is often preferred for controlling regiochemistry.
Caption: A typical workflow for the synthesis of 2-Chloro-4-iodobenzaldehyde.
Experimental Protocol: Regioselective Iodination
This protocol describes the iodination of 2-chlorobenzaldehyde. The ortho- and para-directing effect of the chlorine atom, combined with the deactivating effect of the aldehyde group, favors iodination at the 4-position.
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzaldehyde (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq.).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture. Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and filter.[5]
-
Purification: Concentrate the organic solution under reduced pressure. The crude product is then purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Chloro-4-iodobenzaldehyde.[1]
Reactivity and Key Chemical Transformations
The synthetic power of 2-Chloro-4-iodobenzaldehyde lies in the orthogonal reactivity of its functional groups.
Caption: Key reaction pathways for 2-Chloro-4-iodobenzaldehyde.
Reactions of the Aldehyde Group
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-chloro-4-iodobenzoic acid, using various oxidizing agents. Modern, greener methods may employ selenium catalysts with hydrogen peroxide.[4]
-
Reduction: The aldehyde is readily reduced to the primary alcohol, (2-chloro-4-iodophenyl)methanol, using mild reducing agents like sodium borohydride.[4]
-
Condensation Reactions: It undergoes condensation with primary amines to form Schiff bases (imines), a fundamental transformation in the synthesis of various heterocyclic compounds and ligands.[6]
Reactions of the Halogenated Ring
The C-I bond is the most reactive site for cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond. This allows for selective functionalization.
-
Palladium-Catalyzed Cross-Coupling: 2-Chloro-4-iodobenzaldehyde is an excellent substrate for reactions like Suzuki and Stille couplings.[4] This enables the introduction of aryl, alkyl, or vinyl groups at the 4-position while leaving the chlorine atom at the 2-position intact for subsequent transformations. This stepwise functionalization is a key advantage for building molecular complexity.
Applications in Research and Drug Development
The unique reactivity profile of 2-Chloro-4-iodobenzaldehyde makes it a valuable precursor in several high-value research areas.
-
Pharmaceutical Synthesis: It serves as a key building block for synthesizing complex organic molecules with potential biological activity.[1] The presence of halogens can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.
-
Material Science: The compound can be used to prepare functionalized polymers and materials with tailored electronic or optical properties.[1] For example, it can be incorporated into metal-organic frameworks (MOFs) where the halogen atoms can act as binding sites or be used for post-synthetic modification.[4]
-
Agrochemicals: It is an important intermediate in the development of new pesticides and herbicides.[1]
Safety, Handling, and Storage
As with all halogenated aromatic compounds, proper safety precautions are essential when handling 2-Chloro-4-iodobenzaldehyde.
Hazard Identification
-
GHS Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2]
-
Pictograms: The primary hazard pictogram is the irritant symbol (exclamation mark).[1]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some related compounds are noted as being air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[8]
Conclusion
2-Chloro-4-iodobenzaldehyde is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its aldehyde and di-halogenated aromatic functionalities. Its ability to undergo selective transformations at the aldehyde group and the carbon-iodine bond makes it a powerful tool for the systematic construction of complex, functionalized molecules. For researchers in drug discovery, agrochemicals, and material science, a thorough understanding of its properties and reactivity is key to unlocking its full synthetic potential.
References
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PubChem. (n.d.). 2,6-Dichloro-4-iodobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
PubChemLite. (n.d.). 2-chloro-4-iodobenzaldehyde (C7H4ClIO). Available from: [Link]
-
Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]
Sources
- 1. Buy 2-Chloro-4-iodobenzaldehyde | 1260810-79-4 [smolecule.com]
- 2. 1260810-79-4 Cas No. | 2-Chloro-4-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. PubChemLite - 2-chloro-4-iodobenzaldehyde (C7H4ClIO) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]

